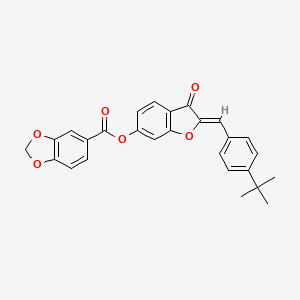![molecular formula C19H19NO4 B12194074 3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole](/img/structure/B12194074.png)
3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole is a complex organic compound with a unique structure that combines a benzoxazole ring with methoxyphenoxy and methylprop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent attachment of the methoxyphenoxy and methylprop-2-en-1-yl groups. Common reagents used in these reactions include methoxyphenol, methylprop-2-en-1-yl bromide, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Scientific Research Applications
3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which 3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives and compounds with methoxyphenoxy and methylprop-2-en-1-yl groups. Examples include resmethrin and other pyrethroid insecticides, which share structural similarities.
Uniqueness
3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[(3-methoxyphenoxy)methyl]-6-(2-methylprop-2-enoxy)-1,2-benzoxazole |
InChI |
InChI=1S/C19H19NO4/c1-13(2)11-22-16-7-8-17-18(20-24-19(17)10-16)12-23-15-6-4-5-14(9-15)21-3/h4-10H,1,11-12H2,2-3H3 |
InChI Key |
ALNNIKZOCNSWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=NO2)COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide](/img/structure/B12194001.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,3-diphenylpropyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12194002.png)
![1-[5-Chloro-4-methyl-2-(pentyloxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B12194010.png)

![(4-fluorophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B12194026.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B12194032.png)
![N-[(2E)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide](/img/structure/B12194040.png)
![2-({5-Chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}sulfinyl)ethanol](/img/structure/B12194045.png)

![1-(3-Methylbutyl)-3-[2-(morpholin-4-yl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12194047.png)
![2-(4-chlorophenoxy)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12194051.png)
![(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12194060.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B12194062.png)
![3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)propanamide](/img/structure/B12194064.png)
